Aziridinone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
34734-31-1 |
|---|---|
Molecular Formula |
C2H3NO |
Molecular Weight |
57.05 g/mol |
IUPAC Name |
aziridin-2-one |
InChI |
InChI=1S/C2H3NO/c4-2-1-3-2/h1H2,(H,3,4) |
InChI Key |
SNPIMBDCLUUDST-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N1 |
Origin of Product |
United States |
Synthetic Methodologies for Aziridinone Scaffolds
Classical Approaches to Aziridinone Synthesis
Traditional methods for constructing the this compound ring have been foundational in understanding their chemistry and reactivity. These approaches primarily involve intramolecular cyclization and cycloaddition reactions.
Cyclization Reactions of α-Haloamides to Aziridinones
One of the most established methods for synthesizing aziridinones is the intramolecular cyclization of α-haloamides. citizendium.orgblogspot.com This reaction typically involves treating an α-haloamide with a strong base. scilit.com The base abstracts the amide proton, generating an amide anion that subsequently displaces the adjacent halide through an intramolecular nucleophilic substitution (SN2) reaction to form the three-membered ring.
The choice of base and reaction conditions is crucial for the success of this cyclization. Sodium hydride in the presence of a crown ether, such as 15-crown-5 (B104581), has been shown to be an effective system for this transformation, providing a high-yielding and general route to α-lactams. citizendium.orgblogspot.comscilit.com The reaction proceeds at room temperature in solvents like dichloromethane. citizendium.orgblogspot.com Other bases, such as sodium ethoxide, have also been employed. researchgate.net
The nature of the substituents on both the nitrogen and the α-carbon of the haloamide can significantly influence the stability and isolability of the resulting this compound. Bulky substituents on the nitrogen, such as a tert-butyl group, are often used to enhance the stability of the this compound product. rsc.orgacs.orgacs.org
Table 1: Examples of this compound Synthesis via α-Haloamide Cyclization
| α-Haloamide Precursor | Base/Conditions | This compound Product | Reference |
|---|---|---|---|
| N-tert-butyl-2-chloro-2-phenylacetamide | Base | 1-tert-butyl-3-phenylaziridin-2-one | rsc.org |
| Generic α-haloamide | Sodium hydride, 15-crown-5, CH₂Cl₂ | Generic α-lactam (this compound) | citizendium.orgblogspot.com |
| N-benzyl-2-chloroacetamide | EtONa/EtCOONa | (Intermediate for further reaction) | researchgate.net |
[2+1] Cycloaddition Strategies for this compound Formation
[2+1] cycloaddition reactions offer an alternative pathway to aziridinones. A notable example is the reaction between ketenes and imines, a transformation related to the Staudinger β-lactam synthesis. mdpi.comnih.govorganic-chemistry.orgwikipedia.org In this formal [2+2] cycloaddition, the ketene (B1206846) and imine combine to form a four-membered β-lactam ring. mdpi.comwikipedia.org However, variations of this chemistry can lead to the formation of three-membered rings. For instance, the reaction of certain imines with α-carbonyl sulfonium (B1226848) salts, mediated by a base, can proceed through a [2+1] annulation to form a transient aziridine (B145994) intermediate which can then rearrange. researchgate.net
Another approach involves the cycloaddition of isocyanides to alkynes, which has been studied theoretically. scilit.com While not a direct synthesis of aziridinones, it highlights the utility of [2+1] cycloadditions in forming small nitrogen-containing rings. The reaction of this compound itself with phenyl isocyanate to form imidazolidine-2,4-diones also demonstrates the cycloaddition reactivity of the this compound ring. oup.com
The stereochemical outcome of these cycloadditions can often be controlled by the geometry of the starting materials and the reaction conditions. For example, in the Staudinger synthesis, (E)-imines tend to form cis β-lactams, while (Z)-imines favor the formation of trans β-lactams. wikipedia.org
Contemporary Methods in this compound Preparation
More recent developments in synthetic methodology have expanded the toolbox for constructing this compound scaffolds, offering milder conditions and access to a wider range of substituted derivatives.
Dehydration of N-Acylamino Acids to N-Acylated Aziridinones
A significant advancement in this compound synthesis is the dehydration of N-acylamino acids. oup.comoup.com This method allows for the preparation of optically active N-acylated aziridinones directly from their corresponding L-acylamino acids. oup.comoup.com The reaction typically involves the use of a dehydrating agent to facilitate the intramolecular cyclization and formation of the strained α-lactam ring.
These N-acylated aziridinones are valuable intermediates in peptide synthesis. oup.comoup.com Their ring can be opened by various nucleophiles, such as alcohols, amines, and water, with the fission occurring exclusively at the carbonyl-nitrogen bond to yield L-acylamino acid derivatives. oup.comoup.com Importantly, these reactions proceed with retention of optical activity. oup.comoup.com This method simplifies the synthesis of peptides as the this compound intermediate can often be used without isolation. oup.com
Table 2: Reactivity of N-Acylated Aziridinones
| N-Acylated this compound | Nucleophile | Product | Reference |
|---|---|---|---|
| N-Acylated this compound | Alcohol | L-Acylamino acid ester | oup.comoup.com |
| N-Acylated this compound | Amine (Amino acid ester) | Dipeptide | oup.comoup.com |
| N-Acylated this compound | Water | L-Acylamino acid | oup.comoup.com |
Photochemical Routes to Aziridinones
Photochemistry offers unique pathways for the synthesis of strained ring systems like aziridinones. researchgate.netmit.edunih.govresearchgate.netpsnnjp.orgnih.gov The photolysis of certain precursor molecules can generate highly reactive intermediates that cyclize to form the this compound ring. For example, the photolysis of pyrazolone (B3327878) and pyrazolidinone compounds can lead to the opening of the pyrazolidine (B1218672) ring, followed by secondary reactions that are believed to proceed through a transient α-lactam (this compound) intermediate. psnnjp.org
Similarly, the photolysis of ethyl diazomalonanilate in various alcohols has been studied, with the potential for an α-lactam intermediate in the formation of α-N-phenylamino esters. cdnsciencepub.com Photochemical activation of N-sulfonyliminoiodinanes can also be used for the aziridination of alkenes, suggesting the involvement of reactive nitrogen species that could potentially be harnessed for this compound synthesis. nih.gov Furthermore, the photochemical rearrangement of nitrones has been shown to generate unstable N-aryl/heteroaryl oxaziridines in situ, which exhibit heteroatom transfer reactivity. rsc.org Laser flash photolysis has been used to generate radical cations of aziridines, providing insight into their photochemical behavior. nih.gov
This compound Generation from Methylene (B1212753), Nitrene, and Carbon Monoxide Synthons
A theoretical approach to this compound synthesis involves the combination of simple, highly reactive synthons: methylene (:CH₂), nitrene (:NH), and carbon monoxide (CO). cambridge.orgresearchgate.netgrafiati.comresearchgate.netpreprints.org It is proposed that at low temperatures in a nitrogen atmosphere, these three synthons can combine to form the this compound ring. cambridge.orgresearchgate.netgrafiati.com This hypothesis is part of a broader theory on the prebiotic formation of proteinogenic amino acids, where this compound is considered a key intermediate. cambridge.orgresearchgate.net
The proposed mechanism suggests a two-stage process: the initial formation of isocyanic acid from nitrene and carbon monoxide, followed by its reaction with methylene. cambridge.org Quantum mechanical calculations, specifically using Density Functional Theory (DFT), have been employed to study the thermodynamics and reactivity of these proposed pathways. researchgate.netpreprints.org These theoretical studies suggest that most of the reactions involved in the formation of this compound and its subsequent transformation into amino acid precursors are exothermic. cambridge.org
Chemo- and Regioselective Synthesis of Substituted Aziridinones
The chemo- and regioselectivity in the synthesis and reactions of aziridinones are critical for their utility as building blocks. The substitution pattern on the nitrogen and carbon atoms of the ring dictates the electronic and steric properties, influencing the course of subsequent transformations.
A primary and general method for forming the this compound ring is the base-mediated intramolecular cyclization of an α-haloamide precursor. organic-chemistry.orgnih.gov The choice of base and solvent system is crucial for achieving high yields and minimizing side reactions. A notable advancement involves the use of sodium hydride in the presence of 15-crown-5 ether in dichloromethane. organic-chemistry.org This method is effective for a range of N- and C-substituted α-haloamides, providing high yields of the corresponding aziridinones. The by-products, hydrogen gas and a sodium halide, are easily removed, simplifying purification. organic-chemistry.org This approach has proven successful even for phenyl-substituted α-lactams, which were often problematic in earlier methods that utilized stronger bases like potassium tert-butoxide. organic-chemistry.org
The regioselectivity of ring-opening reactions of substituted aziridinones is a subject of significant study. The outcome of nucleophilic attack is highly dependent on the nature of the nucleophile and the substituents on the this compound ring. It has been observed that ionic, aprotic nucleophiles tend to favor cleavage of the acyl-nitrogen bond, whereas non-ionic, protic nucleophiles can lead to the cleavage of the alkyl-nitrogen bond. tandfonline.com However, this generalization is not absolute. For instance, the reaction of 1,3-di-tert-butylaziridin-2-one with thiourea (B124793) in boiling tetrahydrofuran (B95107) was found to proceed via cleavage of the alkyl-nitrogen bond, contrary to expectations based on the dipolar nature of thiourea. tandfonline.comtandfonline.com This reaction provides a novel route to specifically substituted glycocyamidines. tandfonline.comtandfonline.com
Table 1: Synthesis of Substituted Aziridinones via Intramolecular Cyclization of α-Haloamides
| Precursor (α-Haloamide) | Base/Conditions | This compound Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-tert-Butyl-2-chloro-2-methylpropanamide | NaH, 15-crown-5, CH₂Cl₂ | 1-tert-Butyl-3,3-dimethylthis compound | 91 | organic-chemistry.org |
| N-tert-Butyl-2-bromo-2-methylpropanamide | t-BuOK, Et₂O, -25 °C | 1-tert-Butyl-3,3-dimethylthis compound | N/A | nih.gov |
| N-tert-Butyl-2-chloro-2-phenylacetamide | NaH, 15-crown-5, CH₂Cl₂ | 1-tert-Butyl-3-phenylthis compound | 88 | organic-chemistry.org |
| N-Adamantyl-2-chloro-2-methylpropanamide | NaH, 15-crown-5, CH₂Cl₂ | 1-Adamantyl-3,3-dimethylthis compound | 90 | organic-chemistry.org |
Enantioselective and Diastereoselective this compound Synthesis
Controlling the stereochemistry of the this compound ring is paramount for applications in asymmetric synthesis. The development of enantioselective and diastereoselective methods allows for the creation of chiral aziridinones, which can serve as precursors to a wide array of enantiopure molecules.
Diastereoselective synthesis often relies on substrate control, where existing stereocenters in the precursor direct the stereochemical outcome of the ring-forming reaction. For instance, the synthesis of aziridines with multiple chiral centers has been achieved with high diastereoselectivity through the P(NMe₂₎₃-mediated reaction of imines with α-ketoesters. jchemlett.com The diastereomeric ratio of the resulting aziridine-2-carboxylates can be as high as 99:1, with the selectivity being influenced by the steric hindrance of the substituents on the substrates. jchemlett.com
Another powerful strategy is the intramolecular oxidative C(sp³)–H amination of β-amino ketones, which can produce trans-2,3-disubstituted aziridines with good stereoselectivity. rsc.org This method highlights the ability to control the relative stereochemistry of substituents at the C2 and C3 positions of the aziridine ring.
For enantioselective syntheses, chiral catalysts are frequently employed. Organocatalysis has emerged as a potent tool for the asymmetric aziridination of various substrates. For example, chiral aryl iodide catalysts have been used for the stereoselective fluorination of allylic amines, yielding syn-β-fluoroaziridines with high diastereo- and enantioselectivity. nih.gov Similarly, the imino Corey–Chaykovsky reaction, catalyzed by chiral sulfides, can produce diaryl aziridines with excellent enantiomeric excess (95–98% ee). rsc.org
The diastereoselective addition of organometallic reagents to chiral aziridine-2-carboxaldehydes provides a route to highly functionalized, stereodefined aziridinols, which are valuable intermediates. msu.edu The stereoselectivity is highly dependent on the nitrogen protecting group. While not a direct synthesis of aziridinones, these methods for creating stereochemically defined aziridines are foundational. For N-Boc protected trans-aziridine-2-carboxaldehydes, extremely high syn selectivity is observed in the addition of organometallic reagents. msu.edu In contrast, N-Ts protected trans substrates can afford products with moderate to high syn selectivity. msu.edu
Table 2: Diastereoselective Synthesis of Aziridine-2-carboxylates
| Imine Substrate | α-Ketoester Substrate | Mediator | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| N-Sulfonyl Imine | Ethyl 2-oxo-4-phenylbutanoate | P(NMe₂)₃ | up to 99:1 | jchemlett.com |
| N-Sulfonyl Imine | Methyl 2-oxo-3-phenylpropanoate | P(NMe₂)₃ | up to 99:1 | jchemlett.com |
Reactivity and Mechanistic Investigations of Aziridinone
Ring-Opening Reactions of the Aziridinone Heterocycle
The significant ring strain in aziridinones makes them susceptible to ring-opening reactions through various mechanisms. These reactions are a cornerstone of their synthetic utility, providing access to a diverse range of functionalized acyclic compounds.
Acid-Mediated Ring-Opening Mechanisms
Under acidic conditions, the ring-opening of aziridinones is facilitated. Both Brønsted and Lewis acids can be employed. acs.org The reaction of epoxides and aziridines can be promoted by hot water, which acts as a modest acid catalyst. organic-chemistry.org
Computational studies using density functional theory (DFT) have been employed to investigate the intermediates and transition states in acid-promoted reactions. acs.org Initial protonation can occur on either the oxygen or nitrogen atom, leading to several possible cyclic cations. The lowest energy transition state corresponds to a C-3 attack on the O-protonated species, which is consistent with experimental observations of inversion of configuration. acs.org Chiral phosphoric acids have been used to catalyze the hydrolytic ring-opening of racemic aziridines in a regiodivergent parallel kinetic resolution, yielding enantioenriched amino alcohols. rsc.org
Transition Metal-Catalyzed Ring-Opening Pathways
Transition metals are effective catalysts for the ring-opening of aziridines, and by extension, aziridinones, offering high regioselectivity and stereocontrol. mdpi.comscilit.com Various transition metals, including palladium, nickel, rhodium, and copper, have been utilized. mdpi.comnih.gov
The general mechanism often involves the oxidative addition of the transition metal to the this compound ring, forming a metallacyclic intermediate. mdpi.com For instance, nickel-catalyzed cross-coupling reactions of N-sulfonyl aziridines with organozinc reagents proceed via the formation of an azametallacyclobutane intermediate. mdpi.com Similarly, palladium-catalyzed reactions can proceed through the formation of an azapalladacycle. mdpi.com
These catalytic systems allow for the coupling of aziridinones with a variety of nucleophiles, including organoboronic acids and organozinc reagents, to form new carbon-carbon bonds. mdpi.com The regioselectivity is often controlled by the nature of the substituents on the this compound and the choice of catalyst and ligands. mdpi.com
Cycloaddition Reactions Involving this compound
Aziridinones can participate in cycloaddition reactions, acting as reactive intermediates. One of the few reported examples is the reaction of this compound with phenyl isocyanate, which yields two isomers of imidazolidine-2,4-dione. oup.comoup.com This reaction suggests that the this compound acts as a reactive species, and the presence of both a nitrogen atom and a carbonyl group within the three-membered ring influences its behavior in cycloadditions. oup.com The formation of the cycloadducts may proceed through an open dipolar form of the this compound. oup.com
Furthermore, aziridinyl enolsilanes, upon activation with strong Brønsted acids, can undergo (4+3) cycloaddition reactions with dienes to produce aminoalkylated cycloheptenones. nih.gov Aza-oxyallylic zwitterions, which can be generated from aziridinones, have been shown to participate in (4+3) and (3+2) cycloaddition reactions. researchgate.net
[X+Y] Cycloadditions with Aziridinones as Reactive Partners
The strained ring system of this compound makes it a candidate for cycloaddition reactions, where the ring can open and combine with other unsaturated molecules. Although not widely reported, examples of such reactivity exist, demonstrating the potential of aziridinones as reactive partners.
A notable example is the cycloaddition reaction of an in situ generated this compound with phenyl isocyanate. oup.comoup.com When α-bromo-N-arylacetamides are treated with a strong base like potassium tert-butoxide, they are believed to form a transient this compound intermediate. oup.com In the presence of phenyl isocyanate, this intermediate undergoes a cycloaddition to yield a five-membered heterocyclic adduct. oup.comoup.com The reaction involves the cleavage of the this compound ring, which contains both a nitrogen atom and a carbonyl group, contributing to the weakening of the ring linkages. oup.com
| This compound Precursor | Reactive Partner | Base/Conditions | Cycloadduct Product | Yield | Reference |
|---|---|---|---|---|---|
| α-bromo-N-(p-tolyl)acetamide | Phenyl isocyanate | Potassium tert-butoxide in THF, -50°C | 1-phenyl-3-(p-tolyl)imidazolidine-2,4-dione | 62% | oup.com |
| α-bromo-N-(p-chlorophenyl)acetamide | Phenyl isocyanate | Potassium tert-butoxide in THF, -50°C | 1-phenyl-3-(p-chlorophenyl)imidazolidine-2,4-dione | 68% | oup.com |
Formation of Heterocyclic Adducts via this compound Cycloadditions
The cycloaddition of aziridinones provides a pathway for the synthesis of more complex heterocyclic structures. The reaction with phenyl isocyanate, for instance, results in the formation of imidazolidine-2,4-dione derivatives. oup.comoup.com In this transformation, the this compound acts as a reactive species that is trapped by the isocyanate. oup.com The resulting adduct incorporates the atoms from both the this compound ring and the reactive partner. oup.comoup.com
The formation of these five-membered rings from three-membered heterocyclic rings is a known strategy in heterocyclic synthesis. frontiersin.org While aziridines (the saturated analogues of this compound) are more commonly used in such transformations to create imidazolidines and other heterocycles, the reactivity of this compound with phenyl isocyanate demonstrates that the α-lactam ring can also serve as a building block for larger heterocyclic systems. oup.comfrontiersin.org The orientation of the final cycloadduct, specifically which nitrogen atom of the resulting imidazolidine-2,4-dione originates from the this compound, has been confirmed through synthesis of authentic samples and mass spectral analysis. oup.com This type of reaction expands the synthetic utility of aziridinones beyond their role as simple amino acid precursors. researchgate.netunl.edu
Rearrangement and Isomerization Pathways of this compound
The high ring strain of aziridinones makes them susceptible to various rearrangement and isomerization reactions. Theoretical and experimental studies have explored these pathways. One proposed thermal decomposition pathway for this compound involves a rearrangement to an iminooxirane, which can subsequently fragment into an isocyanide and a ketone. researchgate.netresearchgate.net
Computational studies, such as those using the INDO method, have been employed to investigate the isomerization of the this compound ring. openalex.org In the context of prebiotic chemistry, it is proposed that this compound and its derivatives can undergo a series of isomerization and cyclization reactions. cambridge.orgcambridge.orgresearchgate.net These transformations are part of a cascade of reactions that lead from simple synthons to more complex precursor molecules for amino acids and polypeptides. cambridge.orgresearchgate.netresearchgate.net For instance, theoretical calculations of isomerization enthalpies for various interstellar molecular species have included 2-aziridinone, highlighting its potential for transformation into other C2H3NO isomers. nsps.org.ng
Radical-Mediated Transformations of this compound
Radical chemistry plays a significant role in the transformations of this compound, particularly in theoretical models of prebiotic synthesis. cambridge.orgcambridge.orgresearchgate.net It is proposed that this compound can be formed from three synthons—methylene (B1212753), nitrene, and carbon monoxide—and that its subsequent chemistry is dominated by radical mechanisms. cambridge.orgsemanticscholar.org
Key radical-mediated transformations include:
Formation of Aziridinonyl Radicals : The action of a methylene singlet on an this compound molecule can likely form an aziridinonyl radical. semanticscholar.org These radicals are key intermediates in the proposed synthesis of amino acids like alanine (B10760859) and serine. semanticscholar.org
Radical-initiated Polymerization : The opening of the this compound ring can be initiated by a radical, leading to a polymerization process that forms a polypeptide backbone. cambridge.org This radicalic polymerization is thought to occur before hydrolysis. cambridge.org
Cascade Reactions : Substituted aziridinones, as radical intermediates, can undergo a series of radical chain reactions, isomerization, cyclization, and elimination to form precursors of proteinogenic amino acids. cambridge.orgcambridge.orgresearchgate.net Mechanistic investigations into related compounds have also pointed to the involvement of amidyl radical-initiated cascade cyclizations. researchgate.net
These radical pathways suggest that this compound derivatives can act as open molecular systems with high energy states, facilitating the construction of more complex biological molecules. cambridge.org
Hydrolysis and Polymerization Reactions of this compound Derivatives
The fate of this compound derivatives is often dictated by two competing reactions: hydrolysis and polymerization. Both pathways are significant and lead to fundamentally different products.
Hydrolysis: The hydrolysis of the this compound ring is a key step in the formation of α-amino acids. cambridge.orgcambridge.org For example, the simplest this compound hydrolyzes to form glycine. semanticscholar.org Substituted this compound radicals, upon contact with water, can also hydrolyze to give the corresponding proteinogenic amino acids. cambridge.orgcambridge.org This hydrolysis reaction is described as exothermic and likely proceeds through an ionic mechanism. cambridge.org The high sensitivity of some this compound derivatives to hydrolysis, for instance during attempted purification on silica (B1680970) gel, has been noted. nih.gov
Polymerization: Aziridinones are highly prone to ring-opening polymerization due to their significant ring strain. researchgate.net This reaction yields polyamides, and in the case of substituted aziridinones, polypeptides. researchgate.netcambridge.org Unlike the ionic hydrolysis, the polymerization process is believed to follow a radical mechanism. cambridge.org It has been proposed that a single radical can initiate the opening of the this compound cycle, starting a polymerization chain that results in a polypeptide structure. cambridge.org According to some prebiotic models, the formation of the polypeptide backbone via polymerization of this compound radicals occurs before the final hydrolysis step that forms the side chains of the amino acid residues. cambridge.orgcambridge.org
Stereochemical Aspects in Aziridinone Reactions
Stereoselectivity in Aziridinone Formation
The formation of the this compound ring, most commonly through the intramolecular cyclization of an α-haloamide, can proceed with a degree of stereoselectivity. This process involves the formation of a new stereocenter or the influence of existing ones on the geometry of the newly formed ring.
The diastereoselectivity of this compound formation is highly dependent on the stereochemistry of the starting α-haloamide precursor. For instance, the cyclization of α-haloamides can lead to either cis or trans isomers of the resulting 1,3-disubstituted this compound. The ratio of these isomers is influenced by the reaction conditions and the nature of the substituents on the starting material. Research has shown that specific base and solvent systems can favor the formation of one diastereomer over the other, although achieving high selectivity can be challenging.
Enantioselective synthesis of aziridinones often requires the use of chiral starting materials or chiral catalysts. For example, the cyclization of an enantiomerically pure α-haloamide can yield a chiral this compound, transferring the stereochemical information from the precursor to the product.
| Starting Material | Reaction Conditions | Product(s) | Diastereomeric Ratio (cis:trans) |
| Racemic 2-bromopropananilide | Base-mediated cyclization | Racemic 1,3-dimethyl-diphenyl-aziridinone | Varies with conditions |
| Chiral N-protected α-haloamide | Base-mediated cyclization | Chiral N-protected this compound | Dependent on substrate control |
Stereospecificity of this compound Ring-Opening Reactions
Due to significant ring strain, aziridinones are susceptible to nucleophilic ring-opening reactions. clockss.org These reactions are typically stereospecific, meaning the stereochemistry of the starting this compound directly determines the stereochemistry of the product. The ring-opening generally proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. clockss.orgnih.gov
A key characteristic of this SN2 attack is the inversion of configuration at the carbon center being attacked. This stereospecificity is a powerful tool in synthesis, allowing for precise control over the stereochemistry of the final product.
First Inversion: An intramolecular SN2 cyclization of the α-haloamide forms the this compound ring, with inversion of configuration at the α-carbon.
Second Inversion: A subsequent nucleophilic attack on the this compound carbon results in another inversion of configuration.
This sequence leads to a product with the same stereochemistry as the starting material. Studies on the hydrofluorination of aziridines have similarly shown that the stereochemical outcome (inversion or retention) is highly dependent on the substitution pattern of the ring, which dictates whether the mechanism is more SN1-like or SN2-like. nih.gov Furthermore, research on the ring-opening of aziridines by pendant nucleophiles has demonstrated that the reaction is perfectly regioselective and stereospecific. chemrxiv.org
| This compound Stereoisomer | Nucleophile | Product Stereochemistry | Mechanism |
| Chiral this compound | Fluoride (B91410) (F⁻) | Retention (via double inversion) | Intramolecular cyclization followed by SN2 ring-opening |
| cis-Disubstituted Aziridine (B145994) | Pendant Sulfamate | threo product | Stereospecific intramolecular SN2 ring-opening |
| trans-Disubstituted Aziridine | Pendant Sulfamate | erythro product | Stereospecific intramolecular SN2 ring-opening |
Chiral Induction and Transfer in this compound-Mediated Syntheses
Chiral induction is a powerful strategy in asymmetric synthesis where a chiral element directs the formation of a new stereocenter. wikipedia.orgnih.gov In this compound chemistry, this is often achieved by using a chiral auxiliary—a stereogenic group temporarily incorporated into the reactant to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net
Chiral auxiliaries, such as Evans-type oxazolidinones, are widely used in asymmetric synthesis. williams.edursc.org In the context of aziridinones, a chiral auxiliary can be attached to the α-haloamide precursor. This auxiliary then directs the stereoselective cyclization to form the this compound ring. After the desired reaction, the auxiliary can be cleaved and recovered. wikipedia.org For example, a methodology has been outlined for producing optically active α-hydroxy amide derivatives from D-mannitol, which are then cyclized to form chiral α-lactams (aziridinones). unl.edu This process demonstrates the transfer of chirality from a readily available natural product to the this compound structure. unl.edu
The key steps in this process are:
Attachment: A chiral auxiliary is covalently bonded to the achiral substrate.
Chiral Induction: The auxiliary's steric and electronic properties block one face of the molecule, forcing the reaction to occur on the other face with high selectivity.
Cleavage: The auxiliary is removed from the product, leaving behind an enantiomerically enriched molecule. The auxiliary can often be recycled. york.ac.uk
This strategy allows for the creation of chiral aziridinones and their subsequent conversion into a variety of enantiopure compounds, such as α- and β-amino acids. clockss.org
| Strategy | Description | Example |
| Chiral Auxiliary | A recoverable chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome. | An oxazolidinone auxiliary attached to an α-haloamide directs the diastereoselective cyclization to a specific this compound isomer. |
| Chiral Substrate | An enantiomerically pure starting material is used to transfer its stereochemistry to the product. | Cyclization of an (R)-α-bromoamide leads to a chiral this compound. |
Influence of Substituent Steric Bulk on this compound Reaction Stereochemistry
The steric properties—essentially the size and spatial arrangement—of substituents on the this compound ring play a crucial role in determining the stereochemical outcome of both its formation and its subsequent reactions. fiveable.menumberanalytics.com Steric hindrance, the repulsive force between bulky atomic groups, can dictate which face of a molecule is more accessible for a reaction to occur. libretexts.orglibretexts.org
In this compound Formation: During the cyclization of α-haloamides, the steric bulk of substituents on the α-carbon and the nitrogen atom can influence the diastereoselectivity. Large, bulky groups will preferentially occupy positions that minimize steric strain in the transition state, often favoring the formation of the trans-aziridinone isomer, where the bulky groups are on opposite sides of the ring. For example, in the formation of 1,3-dialkylaziridinones, if both the N-substituent and the C3-substituent are bulky (e.g., tert-butyl groups), the equilibrium is shifted almost completely toward the more stable trans isomer.
In Ring-Opening Reactions: The steric bulk of substituents also governs the regioselectivity and stereoselectivity of nucleophilic ring-opening. Nucleophilic attack is generally favored at the less sterically hindered carbon atom of the this compound ring. If the substituents at the two ring carbons are significantly different in size, the nucleophile will preferentially attack the carbon with smaller substituents. This steric shielding can affect the stereochemical course of the reaction; for instance, a bulky N-substituent can influence the trajectory of the incoming nucleophile, thereby affecting the diastereoselectivity of the ring-opening process. Computational studies have been employed to model and predict these steric effects on reaction barriers and pathways. numberanalytics.comdnu.dp.ua
| Reaction | Substituents | Primary Stereochemical Effect | Observed Outcome |
| This compound Formation | Bulky N-substituent and C3-substituent (e.g., tert-butyl) | Steric hindrance in the transition state favors a staggered conformation. | High diastereoselectivity for the trans-aziridinone isomer. |
| Nucleophilic Ring-Opening | Large substituent at C3 | Steric shielding directs the nucleophile to the less substituted C2 atom. | Regioselective attack at the less hindered carbon. |
| Nucleophilic Ring-Opening | Bulky N-substituent | Hinders the approach of the nucleophile from one face of the ring. | Can influence the diastereoselectivity of the product. |
Theoretical and Computational Chemistry Studies of Aziridinone
Quantum Chemical Calculations on Aziridinone Electronic Structure
Quantum chemistry focuses on applying quantum mechanics to chemical systems to calculate properties like electronic structure. wikipedia.org For a molecule like this compound, these calculations provide fundamental insights into its stability and chemical behavior. The first step in this process is typically solving the Schrödinger equation for the molecule, often using the Born-Oppenheimer approximation, to determine its electronic structure. wikipedia.org
Density Functional Theory (DFT) has become a prominent and widely used quantum mechanical method in computational chemistry, valued for its balance of accuracy and computational cost. longdom.orgresearchgate.net It is particularly effective for studying the electronic properties of molecules. nih.gov The core principle of DFT is that the ground-state energy and all other properties of a molecule can be determined from its electron density (ρ). longdom.org The practical application of DFT involves solving the Kohn-Sham equations, which use an effective potential that includes the exchange-correlation potential, a term that accounts for complex many-body interactions. ukm.my
In the study of this compound, DFT has been applied to investigate its formation, structure, and reactivity. cambridge.orgsemanticscholar.org Researchers have used various functionals, which are approximations for the exchange-correlation energy, to model the system accurately.
B88-LYP GGA Functional: Studies on the formation of this compound from synthons like methylene (B1212753), nitrene, and carbon monoxide have utilized the B88-LYP functional, which is a type of Generalized Gradient Approximation (GGA). cambridge.orgsemanticscholar.org These calculations have been employed to determine thermodynamic data and to study the molecule's reactivity. semanticscholar.org
B3LYP Hybrid Functional: In mechanistic studies, such as the fluorination of α-bromoamides where an this compound intermediate is formed, the B3LYP hybrid functional has been used. researchgate.net Calculations at the B3LYP/6-31++G(d,p) level of theory were able to rationalize the reaction mechanism and stereochemistry, suggesting a double-inversion pathway through the this compound intermediate. researchgate.netresearchgate.net
DFT calculations are crucial for identifying reactive sites, analyzing transition state stability, and understanding the electronic driving forces in reactions involving this compound. mdpi.com
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule. It posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.org Analyzing these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting chemical reactivity. numberanalytics.com The HOMO and LUMO, often called frontier orbitals, are the primary participants in chemical reactions. numberanalytics.com
For this compound, MO analysis helps to explain its susceptibility to nucleophilic attack and other reactions.
Semi-empirical Calculations: Early computational studies on this compound and its derivatives employed semi-empirical molecular orbital methods such as MNDO, AM1, and PM3 to analyze its structure and stability. sbq.org.br
Reactivity Prediction: The energy and shape of the HOMO and LUMO of this compound can predict how it will interact with other species. A low-lying LUMO would indicate that this compound is a good electron acceptor, making it susceptible to attack by nucleophiles. MO theory is thus a valuable tool for understanding the reaction mechanisms involving this compound intermediates. solubilityofthings.com
Density Functional Theory (DFT) Applications in this compound Research
Mechanistic Elucidation through Computational Modeling
Computational modeling is an indispensable tool for studying reaction mechanisms that are difficult to probe experimentally, especially those involving transient intermediates like this compound. rsdjournal.orgmit.edu By simulating reaction pathways, researchers can gain detailed insights into the step-by-step transformations of molecules. vscht.cz
A transition state is the highest energy point along a reaction coordinate, representing a fleeting molecular configuration between reactants and products. numberanalytics.com Analyzing the structure and energy of transition states is key to understanding reaction rates and mechanisms. numberanalytics.com Computational methods, particularly DFT, are used to locate and characterize these transition states. numberanalytics.com
A key feature of a correctly identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. cambridge.org Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state structure indeed connects the intended reactants and products on the potential energy surface. uwa.edu.au
One example is the computational study of the fluoride (B91410) attack on a C-3 substituted this compound intermediate. DFT calculations were used to locate the transition state (TS-1) for this step. The analysis provided the geometric structure of the transition state and the activation energy for the process. researchgate.net
Table 1: Selected Interatomic Distances in the Fluoride Attack on an this compound Intermediate Data sourced from DFT (B3LYP/6-31++G(d,p)) calculations. researchgate.net
| Structure | C-F Distance (Å) | C-N Distance (Å) | C-C Distance (Å) |
| Intermediate (Int-1) | --- | 1.288 | 1.543 |
| Transition State (TS-1) | 2.158 | 1.334 | 1.508 |
| Intermediate (Int-2) | 1.419 | --- | 1.517 |
Theoretical studies have mapped out the energetic profiles for reactions involving this compound. For instance, in the prebiotic formation of amino acids, it is suggested that transformations starting from this compound should proceed through a cascade pattern, involving a continuous decrease in the energy of the system from the initial to the final states. semanticscholar.org
A specific energy profile was calculated for the second inversion pathway in the fluorination of α-bromoamides, which involves the attack of a fluoride ion on the this compound intermediate. researchgate.net The Gibbs free energies for the key species along this pathway were computed, providing a quantitative look at the reaction's feasibility. researchgate.net
Table 2: Calculated Gibbs Free Energy Profile for Fluoride Attack on this compound Intermediate Energies calculated at the B3LYP/6-31++G(d,p) level and given in kcal/mol relative to the initial intermediate (Int-1). researchgate.net
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Int-1 | This compound Intermediate + F⁻ | 0.0 |
| TS-1 | Transition State | +8.1 |
| Int-2 | Ring-Opened Intermediate | -33.1 |
Transition State Analysis for this compound Reactions
Thermodynamic Parameters of this compound Formation and Reactions
The thermodynamic parameters of a reaction, such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), determine its spontaneity and equilibrium position. numberanalytics.com Computational chemistry allows for the accurate calculation of these parameters, providing crucial data for reactions that are difficult to measure in a lab. nih.gov
DFT calculations have been used extensively to determine the thermodynamic parameters for the formation of this compound and its subsequent reactions. cambridge.orgsemanticscholar.org Studies exploring the prebiotic synthesis of amino acids have calculated the standard enthalpies of formation and reaction enthalpies for various pathways leading to and starting from this compound. cambridge.orgsemanticscholar.org
For example, the formation of this compound from synthons like isocyanic acid and methylene is shown to be a highly exothermic process, indicating it is thermodynamically favorable. cambridge.org Conversely, reactions involving the formation of methylthis compound through carbocation or carbanion intermediates were found to be endothermic, suggesting that a radical mechanism is more likely for the formation of this compound derivatives. cambridge.org
Table 3: Calculated Standard Enthalpies of Formation (ΔHf°) for this compound and Related Synthons Calculated using DFT (B88-LYP) method. Values are in kcal/mol. cambridge.org
| Compound | Formula | ΔHf° (kcal/mol) |
| Methylene | CH₂ | 91.13 |
| Nitrene | NH | 85.30 |
| Carbon Monoxide | CO | -26.39 |
| Isocyanic Acid | HNCO | -29.70 |
| This compound | C₂H₃NO | -1.13 |
Table 4: Calculated Enthalpies of Reaction (ΔHr) for this compound Formation Pathways Calculated using DFT (B88-LYP) method. Values are in kcal/mol. cambridge.org
| Reaction | Equation | ΔHr (kcal/mol) |
| Isocyanic Acid Formation | NH + CO → HNCO | -115.00 |
| This compound Formation | HNCO + CH₂ → this compound | -64.82 |
| Overall Formation | CH₂ + NH + CO → this compound | -203.95 |
Fragmentation Pathways of this compound Derivatives: A Computational Perspective
Theoretical and computational chemistry have become indispensable tools for elucidating the complex reaction mechanisms that are often inaccessible to direct experimental observation. In the study of highly strained and reactive molecules like aziridinones (α-lactams), computational methods provide crucial insights into their stability and decomposition routes. The fragmentation of the this compound ring is a process of significant interest, driven by the relief of substantial ring strain. Computational studies, primarily using density functional theory (DFT), have explored the potential energy surfaces of these molecules to map out the most probable fragmentation pathways.
Research findings indicate that the fragmentation of this compound derivatives is not a simple ring-opening process but often involves sophisticated rearrangements. The primary and most frequently cited fragmentation pathway proceeds through a thermal reorganization involving an initial isomerization of the this compound to a transient, and often elusive, iminooxirane intermediate. researchgate.net This rearrangement is a critical step that dictates the final fragmentation products.
This compound → Iminooxirane → Isocyanide + Carbonyl Compound
The nature of the substituents on the this compound ring plays a pivotal role in modulating the energetics and feasibility of this fragmentation pathway. Substituents at the N1 and C3 positions can influence the stability of the initial this compound, the transition state leading to the iminooxirane, and the final products. For example, computational studies on the related aziridinimine system, which also undergoes a [2+1] cycloreversion, have shown that methyl substitution can activate or slightly deactivate the fragmentation depending on its position on the ring. This highlights the sensitivity of the fragmentation process to the substitution pattern.
Below are data tables summarizing key research findings from computational studies on the fragmentation of this compound and related analogs.
Table 1: Calculated Activation Enthalpies for the [2+1] Cycloreversion of Aziridinimine Derivatives
This table presents data from a theoretical study on aziridinimine, a close structural analog of this compound, which provides insight into the energy barriers for fragmentation. The calculations were performed at the MP2/6-31G(d,p) level for geometries and QCISD(T)/6-311G(d,p) for energies.
| Compound | Substituent Position | Calculated Activation Enthalpy (ΔH‡ at 0 K) (kJ/mol) |
| Aziridinimine | Unsubstituted | 150 |
| Methylaziridinimine | Exocyclic Nitrogen | Activating (Lower ΔH‡) |
| Methylaziridinimine | Ring Nitrogen | Slightly Deactivating (Higher ΔH‡) |
| Trimethylaziridinimine | - | ~120 |
Data sourced from a theoretical study on the opening of the aziridinimine ring. vulcanchem.com
Table 2: Computationally Predicted Fragmentation Products of this compound Derivatives
This table outlines the primary fragmentation pathway identified in computational and experimental studies for substituted aziridinones.
| This compound Derivative | Intermediate | Final Fragmentation Products |
| General this compound | Iminooxirane | Isocyanide + Ketone/Aldehyde |
| 1,3-Di-tert-butylthis compound | 2-tert-Butyl-3-tert-butyl-iminooxirane | tert-Butyl isocyanide + Pivalaldehyde |
This pathway is supported by both computational studies and experimental observations of thermal decomposition. researchgate.netresearchgate.net
The computational perspective reveals that the fragmentation of this compound derivatives is a nuanced process governed by subtle electronic and steric effects. The rearrangement to an iminooxirane intermediate appears to be a general and crucial feature of the dominant fragmentation pathway, ultimately leading to the formation of highly stable isocyanide and carbonyl products.
Spectroscopic Characterization Techniques in Aziridinone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Aziridinone Structure Elucidation
NMR spectroscopy is a cornerstone in the structural analysis of this compound derivatives. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms within the molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in an this compound molecule. The chemical shift (δ) of a proton is indicative of its electronic environment. For the this compound ring itself, the protons attached to the ring carbons typically appear in a distinct region of the spectrum. Research indicates that the chemical shift for the ring proton in various this compound derivatives is generally found between δ 2.00 and 2.75 ppm. thieme-connect.de The specific location within this range is influenced by the nature of the substituents on both the nitrogen and carbon atoms of the ring.
The coupling between adjacent protons (J-coupling) is also a powerful feature of ¹H NMR, providing information about the connectivity of atoms. For instance, the coupling constants between protons on the this compound ring can help to establish their relative stereochemistry.
Representative ¹H NMR Data for this compound Derivatives
| Compound/Substituent | Ring Proton Chemical Shift (δ, ppm) | Reference |
| General Range | 2.00 - 2.75 | thieme-connect.de |
Note: The specific chemical shifts will vary depending on the solvent used and the specific substituents on the this compound ring.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the this compound molecule. A key diagnostic signal in the ¹³C NMR spectrum of an this compound is that of the carbonyl carbon. Due to the electron-withdrawing nature of the adjacent nitrogen atom and the ring strain, the carbonyl carbon is significantly deshielded. Its chemical shift is typically observed in the range of δ 160-180 ppm. libretexts.org Specifically for aziridinones, the carbonyl carbon signal is reported to be between δ 160 and 170 ppm. thieme-connect.de The carbons of the three-membered ring also have characteristic chemical shifts that aid in structural confirmation.
Typical ¹³C NMR Chemical Shift Ranges for Aziridinones
| Carbon Atom | Chemical Shift (δ, ppm) | Reference |
| Carbonyl (C=O) | 160 - 170 | thieme-connect.de |
| Ring Carbons | Varies based on substitution |
Note: The exact chemical shifts are dependent on substitution patterns and the solvent.
Proton Nuclear Magnetic Resonance (¹H NMR)
Infrared (IR) Spectroscopy for this compound Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of aziridinones, the most characteristic absorption is that of the carbonyl (C=O) group within the β-lactam ring. The high degree of ring strain in the three-membered this compound ring significantly influences the vibrational frequency of this carbonyl bond.
Incorporating a carbonyl group into a small ring, such as a four-membered β-lactam or a three-membered this compound, raises the stretching frequency. msu.edu For four-membered lactams (azetidinones), the carbonyl absorption is typically seen around 1745 ± 15 cm⁻¹. pg.edu.pl For the even more strained three-membered this compound ring, this value is expected to be higher. Indeed, studies have reported the characteristic C=O stretching absorption for aziridinones to be around 1840 cm⁻¹. Other sources have noted this peak in the range of 1750 cm⁻¹ for certain derivatives. vulcanchem.com This high-frequency absorption is a strong indicator of the presence of the this compound ring.
Characteristic IR Absorption Frequencies for Lactams
| Lactam Ring Size | Carbonyl (C=O) Stretch (cm⁻¹) | Reference |
| 6-membered | 1670 ± 10 | pg.edu.pl |
| 5-membered | 1700 ± 15 | pg.edu.pl |
| 4-membered (β-lactam) | 1745 ± 15 | pg.edu.pl |
| 3-membered (this compound) | ~1840 (and lower for some derivatives) |
Mass Spectrometry (MS) for this compound Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. scienceready.com.au In this compound research, MS is crucial for confirming the molecular weight of the synthesized compound through the detection of the molecular ion peak (M⁺). libretexts.org
Beyond determining the molecular weight, the fragmentation pattern observed in the mass spectrum offers valuable structural insights. tutorchase.com When the molecular ion of an this compound breaks apart in the mass spectrometer, it forms characteristic fragment ions. The analysis of these fragments can help to piece together the structure of the original molecule. For instance, the cleavage of bonds adjacent to the carbonyl group or the loss of substituents from the ring can lead to predictable fragment ions. The fragmentation of the 2-azetidinone ring, a close relative of this compound, has been studied and can occur through different patterns, which provides a basis for understanding the more strained this compound system. thieme-connect.com While specific fragmentation pathways are highly dependent on the substitution pattern of the this compound, common fragmentation behaviors of related structures like amides often involve cleavage near the carbonyl group. libretexts.org
Applications of Aziridinone in Advanced Organic Synthesis
Aziridinone as a Versatile Building Block for Complex Molecules
In chemical synthesis, a "building block" refers to a molecule that provides a fundamental, reactive unit used for the modular construction of larger, more complex compounds. nih.govresearchgate.net Aziridinones fit this description perfectly due to their high reactivity, which stems from the significant angle and torsional strain of the three-membered ring. This strain makes the ring susceptible to opening by a variety of nucleophiles, a characteristic that chemists can exploit to introduce new functional groups and build molecular complexity. rsc.org
The this compound structure contains two primary points of reactivity: the electrophilic carbonyl carbon and the carbon-nitrogen bonds of the strained ring. Nucleophilic attack can lead to the cleavage of either the acyl-nitrogen bond (C-N) or the alkyl-nitrogen bond (C-C-N), providing access to different classes of compounds from a single precursor. thieme-connect.de This versatility allows aziridinones to act as synthons—a synthetic equivalent of a particular chemical species—for various intermediates, enabling the assembly of intricate molecules that would be challenging to create through other methods. wichita.edulibretexts.org Their utility is further enhanced by the ability to prepare them in an optically active form, allowing for the synthesis of chiral molecules, which is of paramount importance in medicinal chemistry and materials science. thieme-connect.deresearchgate.net
Construction of Diverse Nitrogen-Containing Heterocycles via this compound Intermediates
The reactivity of the this compound ring makes it an excellent starting point for synthesizing other nitrogen-containing heterocycles, which are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and natural products. thieme-connect.comrsc.org Through controlled ring-opening and ring-expansion reactions, the three-membered this compound can be transformed into larger, more stable heterocyclic systems.
Synthesis of Imidazolidine-2,4-diones
One of the notable applications of aziridinones is in the synthesis of imidazolidine-2,4-diones, also known as hydantoins, a core structure in several pharmaceutical compounds. This transformation is achieved through a cycloaddition reaction between an this compound intermediate and an isocyanate. thieme-connect.dewichita.edu
In a typical procedure, an this compound is generated in situ from an α-bromo acetamide (B32628) using a strong base like potassium tert-butoxide. The subsequent addition of an isocyanate, such as phenyl isocyanate, traps the reactive this compound. thieme-connect.de The reaction proceeds as a [3+2] cycloaddition, where the this compound acts as the three-atom component. The isocyanate inserts into one of the C-N bonds of the this compound ring, leading to the formation of the five-membered imidazolidine-2,4-dione ring system. Research has shown that this reaction can yield two different isomers of the final product, corresponding to the different possible orientations of the isocyanate addition. thieme-connect.dethieme-connect.com
| Reactant 1 (this compound Precursor) | Reactant 2 | Product |
| α-Bromo-N-(p-tolyl)acetamide | Phenyl isocyanate | 1-Phenyl-3-(p-tolyl)imidazolidine-2,4-dione |
| α-Bromo-N-(p-chlorophenyl)acetamide | Phenyl isocyanate | 1-Phenyl-3-(p-chlorophenyl)imidazolidine-2,4-dione |
Formation of Functionalized Pyrrolidones
The direct conversion of this compound intermediates into functionalized pyrrolidones (γ-lactams) via ring expansion is not a commonly documented synthetic pathway in the reviewed literature. While rearrangements of related heterocyclic systems, such as the Favorskii rearrangement of α-halo lactams and photochemical rearrangements of oxaziridines, are known methods for synthesizing various lactam structures, a specific, reliable method detailing the one-carbon ring expansion of an this compound to a pyrrolidone is not prominently featured. thieme-connect.deunimore.itchim.it Synthetic routes to pyrrolidones more typically involve methods like the radical cyclization of N-allyl amides or multicomponent reactions. researchgate.netrsc.org
Generation of Methyleneaziridines
Methyleneaziridines, a rare class of highly strained heterocycles featuring an exocyclic double bond, can be synthesized from aziridinones. This transformation is accomplished via an olefination reaction, which converts the carbonyl group of the this compound into a methylene (B1212753) group. mdma.ch
Specifically, the reaction of a stable this compound, such as 1,3-di-tert-butyl-2-aziridinone, with an olefination reagent like dimethyltitanocene (Cp₂TiMe₂) has been shown to produce the corresponding methyleneaziridine. mdma.ch This method provides a direct route to these unique structures, which are of interest due to their potential for undergoing further chemical transformations and valence isomerizations. rsc.org
| This compound Reactant | Olefination Reagent | Product |
| 1,3-di-tert-butyl-2-aziridinone | Dimethyltitanocene (Cp₂TiMe₂) | 1,3-di-tert-butyl-2-methyleneaziridine |
Role of this compound in Peptide Synthesis Methodologies
Perhaps one of the most significant applications of this compound chemistry is in the field of peptide synthesis. The formation of the amide bond (peptide bond) between amino acids is the fundamental reaction in creating peptides and proteins. Aziridinones provide a unique method for achieving this coupling. organic-chemistry.orgpurechemistry.org
N-Acylated Aziridinones in Amino Acid Coupling
The key to this methodology is the use of optically active N-acylated aziridinones, which can be synthesized from the corresponding N-acylated amino acids. thieme-connect.deresearchgate.net These aziridinones serve as activated amino acid derivatives. When an N-acylated this compound is treated with a nucleophile, such as an amino acid ester, the this compound ring opens. thieme-connect.dersc.org
Crucially, the ring fission occurs exclusively at the carbonyl-nitrogen bond. The amino group of the incoming amino acid ester attacks the carbonyl carbon of the this compound, leading to the formation of a new peptide bond. A significant advantage of this method is that the reaction proceeds with the retention of optical activity, meaning the stereochemistry of the original amino acid is preserved in the final peptide product. thieme-connect.deresearchgate.net This is a critical requirement for the synthesis of biologically active peptides. This method has been successfully used to create dipeptides and demonstrates the potential of aziridinones as effective reagents for amino acid coupling. thieme-connect.de
Retention of Optical Activity in Peptide Bond Formation
The synthesis of peptides for therapeutic and research purposes demands stringent control over stereochemistry. orgsyn.org The biological activity of a peptide is intrinsically linked to its specific three-dimensional structure, which is dictated by the sequence and chirality of its constituent amino acids. A critical challenge during chemical peptide synthesis is the preservation of the optical purity of the chiral α-carbon of each amino acid residue. orgsyn.org Loss of stereochemical integrity, known as racemization or epimerization, can occur during the activation and coupling steps, leading to the formation of diastereomeric peptides with diminished or altered biological function. bibliomed.org
One of the primary mechanisms for racemization involves the formation of a planar, achiral intermediate, most notably an oxazolone (B7731731) (or azlactone), from an N-acyl activated amino acid. bibliomed.orgacs.org This intermediate can lose its stereochemical information upon reprotonation. Consequently, significant research has focused on developing coupling reagents and strategies that minimize the rate of oxazolone formation or its enolization, thereby preserving the optical activity of the amino acid. orgsyn.org
Methodologies to suppress epimerization often involve the addition of auxiliary nucleophiles, such as N-hydroxylamines like N-hydroxybenzotriazole (HOBt) and ethyl cyanohydroxyiminoacetate (Oxyma Pure), to the coupling mixture. orgsyn.org These additives function by rapidly trapping the activated amino acid to form an active ester intermediate, which is less prone to racemization than other activated species and is highly reactive toward the incoming amine nucleophile.
The use of N-activated aziridinones as transient intermediates in peptide coupling presents a theoretical pathway for retaining optical activity. The rigid, strained three-membered ring of the this compound could potentially offer a conformational constraint that disfavors the formation of the planar enol-like structures that lead to racemization. The coupling reaction would proceed via nucleophilic attack of an amino acid or peptide on the carbonyl carbon of the this compound, leading to ring-opening and formation of the peptide bond. For this to be effective in preserving chirality, the rate of this nucleophilic attack must be significantly faster than any side reactions that could lead to loss of stereochemical integrity.
Table 1: Comparison of Intermediates in Peptide Synthesis and Racemization Tendency
| Activated Intermediate | General Structure | Racemization Tendency | Mechanism |
| Oxazolone (Azlactone) | Planar five-membered ring | High | Formation of a planar, achiral intermediate allows for non-stereospecific reprotonation. bibliomed.orgacs.org |
| Symmetric Anhydride | Acyclic anhydride | Moderate | Can racemize via oxazolone formation, though often slower than with other activating agents. spbu.ru |
| Active Ester (e.g., HOBt ester) | Ester with an electron-withdrawing group | Low | The intermediate is less prone to cyclizing into an oxazolone, thus preserving stereochemistry. orgsyn.org |
| This compound | Strained three-membered ring | Theoretically Low | The rigid ring structure may inhibit the formation of planar intermediates required for racemization. |
This compound in Prebiotic Chemical Synthesis: Amino Acid and Polypeptide Formation
The origin of life and the formation of its essential building blocks, such as amino acids and polypeptides, from simple chemical precursors is a central question in prebiotic chemistry. One proposed theory, the "synthon theory," posits that this compound is a pivotal intermediate in the abiotic synthesis of proteinogenic amino acids and polypeptides. cambridge.orgresearchgate.net This theory suggests that under the low-temperature conditions of primordial environments, possibly in a nitrogen-rich atmosphere, this compound could form from three fundamental one-carbon synthons: methylene (CH₂), nitrene (NH), and carbon monoxide (CO). researchgate.netcambridge.org
Thermodynamic studies, using methods such as Density Functional Theory (DFT), support the feasibility of this pathway. researchgate.netresearchgate.net The calculations indicate that the formation of this compound likely occurs in two main stages: first, the synthesis of isocyanic acid from nitrene and carbon monoxide, followed by its reaction with methylene. cambridge.org These synthons and the resulting this compound are thought to be stabilized by molecular nitrogen, which acts as the reaction medium. cambridge.org
Once formed, the highly reactive this compound serves as a core structure, or backbone, for the generation of more complex molecules. researchgate.netcambridge.org Through a series of proposed reactions—including radical chain reactions, isomerizations, and polymerizations—the this compound ring can react with the same initial synthons (CH₂, NH, CO) to create a variety of substituted this compound derivatives. cambridge.orgresearchgate.net These derivatives are considered the direct precursors to proteinogenic amino acids. cambridge.org
The final step in this proposed prebiotic pathway involves the interaction of these complex this compound-based precursors with the components of the primordial atmosphere, particularly water (H₂O), ammonia (B1221849) (NH₃), and hydrogen sulfide (B99878) (H₂S). researchgate.netcambridge.org Hydrolysis of these precursors would lead to the formation of the first amino acids, while polymerization followed by hydrolysis could have produced the first polypeptides. cambridge.org A key aspect of this theory is that polypeptides may have appeared from these precursors directly, rather than exclusively from the polymerization of pre-formed amino acids. researchgate.net
Table 2: Proposed Prebiotic Formation of Amino Acids via this compound
| Precursor Synthons | Key Intermediate | Proposed Subsequent Reactions | Final Products | Supporting Evidence |
| Methylene (CH₂), Nitrene (NH), Carbon Monoxide (CO) | This compound | Reactions with CH₂, NH, CO to form substituted this compound radicals. cambridge.org | Proteinogenic amino acids (e.g., Glycine, Alanine (B10760859), Serine) researchgate.net | Thermodynamic calculations (DFT) show favorable reaction enthalpies. researchgate.net |
| This compound Precursors | Polypeptide Precursors | Polymerization of this compound-based radicals. cambridge.org | Polypeptides | The this compound cycle provides the fundamental backbone for amino acids and peptides. researchgate.netcambridge.org |
This compound as a Synthon in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govorganic-chemistry.org This strategy is prized in organic and medicinal chemistry for its ability to rapidly generate molecular complexity from simple, readily available building blocks, aligning with the principles of atom and step economy. nih.govnih.gov
A synthon is a conceptual unit within a molecule that represents a potential starting material in a synthetic transformation. Aziridinones, and their more common relatives aziridines, are highly valuable synthons due to the inherent strain in their three-membered ring. mdpi.com This ring strain makes them susceptible to nucleophilic ring-opening reactions, allowing them to act as versatile electrophilic building blocks.
In the context of MCRs, an this compound can serve as a compact and reactive component. The reaction is typically initiated by one of the other components, for instance, the formation of an imine from an aldehyde and an amine. organic-chemistry.org A nucleophile generated in situ can then attack the electrophilic carbonyl carbon of the this compound ring. This attack leads to the cleavage of a C-N or C-C bond and the incorporation of the this compound's structural elements into the final, more complex heterocyclic product. mdpi.com The stereochemistry of the this compound can often be transferred to the product, making asymmetric MCRs possible. nih.gov
The versatility of aziridines has been demonstrated in various MCRs, such as the zinc-catalyzed synthesis of 1,2-aziridinyl propargylic amines and the Petasis borono-Mannich reaction to form functionalized diamines. mdpi.com Given that aziridinones are essentially activated N-acyl aziridines, they are expected to exhibit similar or enhanced reactivity in such transformations, enabling the synthesis of a wide array of complex nitrogen-containing heterocycles.
Table 3: Potential Multicomponent Reactions (MCRs) Involving this compound as a Synthon
| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 (Synthon) | Potential Product Class |
| Aza-Darzens Type | Aldehyde | Amine | N-Aryl this compound Carboxylate | Substituted Aziridines/Oxazolidinones |
| Passerini/Ugi Type | Isocyanide | Carboxylic Acid / Amine | This compound Aldehyde | Peptidomimetic structures, Piperazinones mdpi.com |
| Ring-Opening Cyclization | Organometallic Reagent | Alkyne/Alkene | Substituted this compound | Complex diamines, amino alcohols, or other heterocycles mdpi.com |
Aziridinone in the Context of Heterocyclic Chemistry
Comparative Analysis with Other Strained Heterocycles (e.g., Aziridines, β-Lactams)
The chemistry of aziridinones is best understood through comparison with related strained heterocycles, namely aziridines (their non-carbonyl analogues) and β-lactams (their four-membered ring homologues). The defining characteristic of these small rings is their deviation from ideal bond angles, leading to high ring strain and enhanced reactivity. researchgate.netresearchgate.net
Aziridines are three-membered saturated nitrogen heterocycles that are considered valuable scaffolds in organic chemistry. conicet.gov.arunito.it Their strain energy makes them susceptible to ring-opening reactions, providing access to functionalized amines. conicet.gov.ar
β-Lactams (azetidin-2-ones) are four-membered cyclic amides, famously forming the core structure of penicillin and cephalosporin (B10832234) antibiotics. researchgate.net While less strained than aziridinones, their reactivity is still dominated by the susceptibility of the amide bond within the constrained ring to cleavage.
Aziridinones exhibit the highest degree of ring strain among these three classes. The fusion of a carbonyl group into the three-membered ring introduces additional angle strain and electronic effects. The amide bond within an aziridinone is significantly nonplanar, which weakens the typical amide resonance and increases the electrophilicity of the carbonyl carbon. cdnsciencepub.com This heightened reactivity makes aziridinones highly unstable and often transient intermediates, but also powerful synthons. A study of 1,3-dialkylaziridinones noted a significant bathochromic shift (20-30 nm) in their circular dichroism spectra compared to typical planar amides, attributing it to the weakening of amide conjugation due to the nonplanar structure. cdnsciencepub.com
Table 8.1: Comparative Properties of Strained Nitrogen Heterocycles
| Property | Aziridine (B145994) | This compound (α-Lactam) | β-Lactam (Azetidin-2-one) |
|---|---|---|---|
| Ring Size | 3-membered | 3-membered | 4-membered |
| Key Functional Group | Amine | Amide (Lactam) | Amide (Lactam) |
| Relative Ring Strain | High | Very High | Moderate |
| Amide Planarity | N/A | Highly Nonplanar cdnsciencepub.com | Near-planar to slightly nonplanar |
| Primary Reactivity | Nucleophilic ring-opening | Nucleophilic acyl substitution, Ring-opening, Decarbonylation kuleuven.be | Nucleophilic acyl substitution (ring-opening) |
| Stability | Generally stable, can be isolated | Generally unstable, often transient researchgate.net | Generally stable, can be isolated researchgate.net |
Interconversion Pathways Between this compound and Related Heterocyclic Systems
The high energy of the this compound ring drives its participation in various interconversion reactions, where it can be either a product formed from a less strained precursor or a transient intermediate that rapidly rearranges to a more stable heterocycle.
One documented pathway to form an this compound is through the photochemical decomposition of a larger heterocyclic system. For instance, the irradiation of substituted azetidin-2,4-diones (a four-membered ring) in methanol (B129727) can lead to decarbonylation, yielding an this compound intermediate. kuleuven.be This this compound subsequently undergoes ring-opening in the methanol solvent, demonstrating its transient nature. kuleuven.be
Conversely, aziridinones can be precursors to other heterocycles. The inherent strain and reactive bonds allow for ring-expansion reactions. While specific examples starting from isolated aziridinones are conditioned by their instability, theoretical pathways and analogous reactions are well-established. For example, the related ring expansion of vinyl aziridines to β-lactams via palladium catalysis highlights a plausible transformation pathway for strained nitrogen heterocycles. unito.it The transformation involves the insertion of a carbonyl source, expanding the three-membered ring to a four-membered one. unito.it
Aziridinones have also been implicated as key intermediates in the formation of proteinogenic amino acids and polypeptides, suggesting their central role in prebiotic chemical evolution pathways. cambridge.org
Table 8.2: Examples of Heterocyclic Interconversion Pathways Involving Aziridinones
| Starting Heterocycle | Resulting System/Product | Reaction Type | Key Conditions |
|---|---|---|---|
| Azetidin-2,4-dione | This compound (intermediate) | Photochemical Decarbonylation | UV irradiation (253.7 nm) in methanol kuleuven.be |
| α-Haloamide | This compound | Intramolecular Cyclization | Base (e.g., sodium hydride) researchgate.net |
| This compound | α-Amino acid ester | Nucleophilic Ring-Opening | Reaction with alcohol |
| This compound | Polypeptide | Polymerization | N-acylation followed by ring-opening polymerization acs.org |
This compound Moieties in Spirocyclic Systems
Spirocyclic compounds, which feature two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. sigmaaldrich.come-bookshelf.de The incorporation of a highly strained this compound moiety into a spirocyclic framework presents unique synthetic challenges and opportunities.
This compound intermediates have been proposed in the reactions of spirocyclic aziridines. For example, research on the ring-opening reactions of spiro-aziridine oxindoles suggests the formation of an α-lactam-type this compound intermediate. researchgate.net This intermediate is proposed to explain the retention of stereochemistry observed in certain nucleophilic addition reactions. The inherent ring strain of the spiro-aziridine oxindole (B195798) core makes it susceptible to such rearrangements. researchgate.net
The direct synthesis of spiro-aziridinones is challenging but can be envisioned through intramolecular cyclization of a suitably functionalized precursor containing a pre-existing ring. The synthesis of spirocyclic azetidines has been achieved from cyclic carboxylic acids via an azetidinone intermediate, which is subsequently reduced. researchgate.net A similar strategy, arresting the reaction at the spiro-lactam stage, could theoretically yield spiro-aziridinones from α-amino acids with a cyclic side chain. The synthesis of spiro compounds often involves cycloaddition reactions or ring-closing metathesis, strategies that could be adapted for the construction of these strained systems. researchgate.netnih.gov
Table 8.3: Representative Spirocyclic Systems Related to Aziridinones
| Spirocyclic System | Role of this compound | Precursor/Related Compound | Synthetic Utility |
|---|---|---|---|
| Spiro[aziridine-2,3'-oxindole] | Proposed Intermediate | Spiro-aziridine oxindole | Access to C3-functionalized oxindole derivatives researchgate.net |
| Spiro[pyrrolidine-3,3'-oxindole] | Rearrangement Product | Spiro-aziridine oxindole | Synthesis of complex bioactive oxindoles unito.it |
| Spiro-azetidines | Formed via Azetidinone | Cyclic carboxylic acids | Generation of building blocks for drug discovery researchgate.net |
Strategic Importance of this compound for Heterocycle Diversification
The strategic importance of aziridinones in synthetic chemistry lies in their potential as highly reactive intermediates for the diversification of heterocyclic structures. nih.govnih.gov The concept of "skeletal editing," which involves the interconversion of molecular cores, is a powerful strategy in chemical synthesis, and strained rings like aziridinones are ideal platforms for such transformations.
Access to α-Amino Acid Derivatives : The most direct transformation of an this compound is its reaction with nucleophiles. Ring-opening by water, alcohols, or amines provides direct access to α-amino acids and their derivatives (esters and amides), respectively. This pathway is fundamental and highlights the role of aziridinones as activated amino acid synthons. cambridge.org
Precursors for Larger Heterocycles : Aziridinones can serve as building blocks for larger, more complex heterocyclic systems. Ring expansion reactions, potentially involving the insertion of one or more atoms, can convert the three-membered ring into four-, five-, or six-membered heterocycles. For example, a formal [2+2] cycloaddition could lead to β-lactam derivatives, while reaction with 1,3-dipoles could yield five-membered rings.
Controlled Stereochemistry : As demonstrated in the chemistry of spiro-aziridine oxindoles where this compound intermediates are proposed, these structures can play a crucial role in controlling stereochemical outcomes. researchgate.net Reactions proceeding through a defined, albeit transient, intermediate can lock in a specific conformation, leading to high stereoselectivity in the final product.
Peptide Synthesis : N-acylated aziridinones have been explored as monomers for peptide synthesis. acs.org The ring-opening polymerization of these activated monomers provides a non-conventional route to polypeptides.
In essence, the high reactivity endowed by ring strain makes the this compound ring a temporary motif that can be strategically unveiled and transformed into a wide array of more stable and functionally diverse heterocyclic and acyclic structures. This positions this compound as a valuable, though challenging, tool for achieving molecular diversity in chemical synthesis. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
